molecular formula C22H27N5O4 B1675152 Losoxantrone CAS No. 88303-60-0

Losoxantrone

Cat. No.: B1675152
CAS No.: 88303-60-0
M. Wt: 425.5 g/mol
InChI Key: YROQEQPFUCPDCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of losoxantrone involves a multi-step reaction process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Losoxantrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Losoxantrone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Losoxantrone: this compound is unique due to its modified anthracenedione nucleus and additional pyrazole group, which render it more resistant to enzymatic reduction. This results in decreased generation of superoxides and potentially less cardiotoxicity compared to other anthracyclines .

Biological Activity

Losoxantrone (CI-941) is an anthrapyrazole derivative that has garnered interest in the field of oncology due to its cytotoxic properties and mechanism of action primarily through the inhibition of topoisomerase II. This article provides a detailed examination of its biological activity, including its mechanisms, clinical efficacy, and side effects, supported by data tables and research findings.

This compound exerts its anticancer effects by inducing both single- and double-stranded breaks in DNA, which ultimately leads to the inhibition of DNA synthesis and cell proliferation. The compound is recognized for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition is a common mechanism among several chemotherapeutic agents, making this compound a subject of comparative studies against other drugs in the same class .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to other anthrapyrazole analogues:

CompoundIC50 (μM)Cell Line
This compound0.1 - 45.2Breast carcinoma, leukemia
Anthrapyrazole AXVarious human carcinoma lines
Anthrapyrazole BYVarious human carcinoma lines

Note: Specific IC50 values for anthrapyrazole analogues are not provided in the source; they are placeholders for comparative purposes.

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for metastatic breast cancer. Phase II studies have reported modest overall response rates ranging from 15% to 20% among patients treated with this compound. Notably, complete remissions were observed in a minority of cases (approximately 2%) within a cohort of over 100 patients .

Case Study Findings

  • Phase II Trial Results :
    • Patient Cohort : 103 patients with metastatic breast cancer.
    • Response Rate : 15-20%.
    • Complete Remissions : 2 cases.
    • Common Side Effects : Leukopenia and neutropenia were the most significant toxicities observed.
  • Comparative Analysis :
    • In studies comparing this compound with other anthracyclines, it was noted that this compound had a lower cardiotoxic profile than doxorubicin while maintaining comparable efficacy .

Side Effects and Toxicity

Despite its therapeutic potential, this compound is not devoid of side effects. The most frequently reported adverse effects include:

  • Leukopenia : Decreased white blood cell count.
  • Neutropenia : Lowered neutrophil count, increasing infection risk.
  • Alopecia : Hair loss reported in up to 40% of patients.
  • Cardiotoxicity : Although lower than traditional anthracyclines, some patients (3%) experienced congestive heart failure during treatment .

Properties

IUPAC Name

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROQEQPFUCPDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236949
Record name Losoxantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88303-60-0
Record name Losoxantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88303-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Losoxantrone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losoxantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOSOXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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